2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
Properties
IUPAC Name |
2-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-13-10-24(11-14(2)29-13)17(26)12-30-21-23-18-15-6-4-5-7-16(15)22-19(18)20(27)25(21)8-9-28-3/h4-7,13-14,22H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLRMMDYGGLOKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CSC2=NC3=C(C(=O)N2CCOC)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one , with the CAS number 888434-43-3 , is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H26N4O4S
- Molecular Weight : 430.5 g/mol
- Structure : The compound features a pyrimidine ring fused with an indole structure, incorporating a morpholine moiety and a thioether linkage.
Pharmacological Effects
- Antitumor Activity : Preliminary studies indicate that this compound may exhibit antitumor properties. Its structural similarity to other indole derivatives suggests potential interactions with cellular pathways involved in cancer progression.
- Neuropharmacological Effects : The presence of the morpholine group is associated with various neuropharmacological activities. Compounds with similar structures have been shown to interact with serotonin receptors, implicating potential effects on mood regulation and anxiety disorders.
- Anti-inflammatory Properties : The thioether component may contribute to anti-inflammatory effects by modulating cytokine production and reducing oxidative stress within cells.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : It is hypothesized that the compound may act as a modulator of serotonin receptors (5-HT receptors), similar to other compounds that affect mood and anxiety .
- Enzyme Inhibition : The thioether linkage may enhance the compound's ability to inhibit specific enzymes involved in inflammatory processes or tumor growth.
Study 1: Antitumor Efficacy
A study investigated the effects of various indole derivatives on cancer cell lines. The results showed that compounds similar in structure to this compound exhibited significant cytotoxicity against breast cancer cells. This suggests that further exploration into this compound's antitumor potential is warranted .
Study 2: Neuropharmacological Assessment
Research focusing on neuroactive compounds demonstrated that derivatives with morpholine groups could influence serotonin pathways effectively. In vivo studies indicated that these compounds could enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms .
Study 3: Anti-inflammatory Activity
In vitro assays revealed that compounds containing thioether linkages possess the ability to inhibit pro-inflammatory cytokines. This aligns with findings from studies on related structures, indicating a potential therapeutic role in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings from Structural Analysis:
Solubility and Bioavailability: The target compound’s 2,6-dimethylmorpholino group likely offers superior solubility compared to indoline (Analog 1–2) or piperidine (Analog 3–4) derivatives due to morpholino’s polar oxygen atom and reduced basicity .
Lipophilicity : The 2-methoxyethyl group in the target compound provides moderate lipophilicity, contrasting with the highly lipophilic phenyl (Analog 1) or dimethylphenyl (Analog 2) substituents .
Metabolic Stability : Methoxy groups (target compound, Analog 3–4) may slow oxidative metabolism compared to unsubstituted aromatic rings .
Target Engagement: Bulky substituents (e.g., Analog 2’s 3,5-dimethylphenyl) could hinder binding to flat enzymatic pockets, whereas smaller groups (e.g., morpholino) may improve fit .
Research Implications and Gaps
- Pharmacological Data: No activity data are available for the target compound in the provided evidence. Prioritize assays against kinases (e.g., CDK, Aurora) based on analog studies .
- Synthetic Feasibility: The morpholino-thioether linkage may require optimized coupling conditions to avoid racemization or oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
